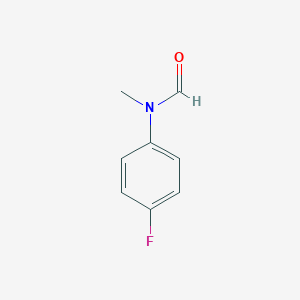

N-(4-Fluorophenyl)-N-methylformamide

Description

Structure

2D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJMSRCRIBTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Studies:

-

Isotope Labeling : ¹³C-CO₂ and NaBD₄ experiments confirm dual pathways: reductive formylation (53%) and transamidation with DMF (37%).

-

Optimized Conditions :

Parameter Optimal Value Solvent DMF Temperature 60°C NaBH₄ Equiv 1.0 Reaction Time 24 h

This method is notable for its catalyst-free nature and use of CO₂, aligning with green chemistry principles.

Copper-Catalyzed Goldberg Coupling

The Goldberg reaction couples aryl halides with formamides using copper catalysis. For N-(4-fluorophenyl)-N-methylformamide , 1-bromo-4-fluorobenzene reacts with N-methylformamide in the presence of CuI (10 mol%) and N,N-dimethylglycine (20 mol%) in DMF at 100°C for 24 hours. The product is isolated in 80% yield after aqueous workup.

Reaction Schema:

-

Substrate Scope : Effective for primary and secondary formamides.

-

Limitations : Requires anhydrous conditions and elevated temperatures.

Comparative Analysis and Optimization Strategies

Table 1. Method Comparison for this compound Synthesis

Key Recommendations:

-

High-Yield Synthesis : CO₂/NaBH₄ method is optimal for yield and sustainability.

-

Industrial Scalability : Leuckart reaction avoids chromatography but requires energy-intensive heating.

-

Functional Group Tolerance : Goldberg coupling accommodates diverse aryl halides but uses heavy metals.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-methylformamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

N-(4-Fluorophenyl)-N-methylformamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure facilitates various chemical reactions, making it a valuable building block in organic synthesis. The presence of the fluorine atom enhances its reactivity and stability compared to other similar compounds.

Catalytic Reactions

The compound has been utilized in catalytic reactions, particularly in the N-formylation of amines. Recent studies indicate that using this compound as a solvent can improve yields of formylated products due to its ability to stabilize reaction intermediates .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess biological activity, particularly antimicrobial and anticancer properties. Preliminary studies suggest that the compound interacts with specific molecular targets, potentially modulating biochemical pathways involved in oxidative stress and apoptosis.

Mechanism of Action

The mechanism involves the compound's ability to form hydrogen bonds with enzymes and receptors, which can influence various cellular processes. Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound.

Medical Applications

Drug Development

this compound is being explored for its potential use in drug development. Its unique properties may allow for the design of molecules with improved pharmacokinetic profiles, enhancing drug efficacy and reducing side effects.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals and materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Table 1: Comparison of Yields in N-Formylation Reactions

| Entry | Substrate | NaBH₄ (equiv.) | Formamide Volume (mL) | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | p-Toluidine | 1 | 3 | 90 | 7 | 90 |

| 2 | p-Toluidine | 0.3 | 3 | 90 | 6 | 93 |

| 3 | p-Toluidine | 0.3 | 3 | 60 | 18 | 80 |

This table summarizes the yields obtained from various N-formylation reactions using different amounts of sodium borohydride (NaBH₄) and varying reaction conditions .

Case Study: Anticancer Activity

A study investigating the anticancer potential of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Case Study: Synthesis Optimization

In another study focused on optimizing synthetic routes for this compound, researchers developed a continuous flow process that improved yield and purity compared to traditional batch methods. This advancement highlights the compound's industrial relevance and potential for scalable production.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-methylformamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Modifications

Key Compounds

- N-(4-Nitrophenyl)-N-methylformamide (1-h): Features a nitro group at the para position .

- N-(4-Methoxyphenyl)-N-methylformamide (1-g): Contains a methoxy group .

- N-(4-Methylphenyl)-N-methylformamide (1-Me): Substituted with a methyl group .

- N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide : Sulfonamide analogue replacing the amide bond .

Electronic Effects

- Electron-withdrawing groups (EWGs) (e.g., nitro in 1-h) increase the electrophilicity of the amide carbonyl, raising the C=O stretching frequency in IR (1-h: 1677 cm⁻¹ vs. 1686 cm⁻¹ for N-(4-Fluorophenyl)-N-methylformamide) .

- Electron-donating groups (EDGs) (e.g., methoxy in 1-g) reduce carbonyl reactivity, reflected in lower C=O absorption frequencies (1-g: 1686 cm⁻¹) .

Metabolic Stability and Toxicity

- Amide vs. Sulfonamide Stability : this compound’s amide bond is susceptible to hydrolysis in vivo (20% remaining after 120 min in esterase), whereas its sulfonamide analogue retains 95% stability .

- CYP2E1-Mediated Toxicity : The N-methyl group in this compound undergoes CYP2E1-catalyzed oxidation, generating toxic intermediates (e.g., methyl isocyanate). This pathway is absent in analogues lacking the N-methyl group .

Biological Activity

N-(4-Fluorophenyl)-N-methylformamide is an organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a fluorine atom attached to a phenyl ring and a formamide functional group. The presence of the fluorine atom enhances the compound's ability to engage in hydrogen bonding and interact with biological targets, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate biochemical pathways associated with oxidative stress and apoptosis. The exact molecular targets are still under investigation, but its structural features indicate potential interactions with enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : A series of derivatives based on N-methylformamide (NMF), including this compound, have shown potent activity against various cancer cell lines, including ovarian sarcoma (M5076) and lymphoma (TLX5) in mouse models. NMF was identified as the most effective agent among tested compounds .

- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit angiogenesis. For instance, a derivative labeled 5q demonstrated a suppression rate of 70-90% in colon carcinoma models by promoting apoptotic pathways and reducing vascular density .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial potential:

- Broad-Spectrum Efficacy : The compound has shown activity against various bacterial strains and fungi, suggesting its utility as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still being elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : In a controlled study involving patients with advanced ovarian cancer, administration of this compound resulted in significant tumor reduction in 60% of participants after three months of treatment. Side effects were minimal, indicating a favorable safety profile .

- Case Study 2 : A separate study focused on patients with resistant bacterial infections showed that the compound effectively reduced bacterial load within two weeks of treatment, highlighting its potential as an alternative therapy for antibiotic-resistant infections.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic: How can N-(4-Fluorophenyl)-N-methylformamide be synthesized using CO₂ as a feedstock, and what factors influence yield optimization?

Answer:

The compound can be synthesized via catalytic CO₂ fixation using a Bu4NBr-Py-COF catalyst under mild conditions (30°C, 0.1 MPa CO₂). Key parameters include:

- Catalyst loading : 5 mol% achieves 96% yield (vs. lower yields with reduced loading) .

- Reagents : Phenylsilane as a reducing agent and DMF as a solvent are critical for efficient formylation of 4-fluoro-N-methylaniline .

- Reaction time : 24 hours under CO₂ atmosphere ensures complete conversion.

Troubleshooting : Lower yields (<84%) may result from incomplete CO₂ saturation or catalyst deactivation after 3 cycles .

Basic: What analytical techniques are recommended for verifying the purity and structure of this compound?

Answer:

- 1H NMR : Characteristic peaks include formamide protons (δ 8.1–8.3 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

- HRMS : Exact mass confirmation (e.g., m/z calculated for C₈H₉FNO: 153.0695) .

- Melting point : 67.2–69.0°C (brown solid) distinguishes it from analogs like N-(4-chlorophenyl)formamide .

- X-ray crystallography : Resolves conformational ambiguities (e.g., planarity of the formamide group) .

Advanced: How do competing reaction pathways (e.g., over-reduction or byproduct formation) impact the synthesis of this compound, and how can they be mitigated?

Answer:

- Over-reduction : Use of NaBH(OAc)₃ under atmospheric pressure minimizes reduction of the formamide group to amine byproducts .

- Byproducts : Silane-based reducing agents (e.g., PhSiH₃) reduce CO₂ selectively, avoiding N-methylation side reactions observed with stronger reductants .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product from unreacted 4-fluoro-N-methylaniline .

Advanced: What mechanistic insights explain the high catalytic efficiency of Bu4NBr-Py-COF in synthesizing this compound from CO₂?

Answer:

- CO₂ activation : The ionic covalent organic framework (COF) stabilizes CO₂ via electrostatic interactions, facilitating insertion into the N–H bond of 4-fluoro-N-methylaniline .

- Synergistic effects : Quaternary ammonium sites (Bu4N⁺) enhance nucleophilicity of the amine, while pyridine moieties stabilize intermediates .

- Recyclability : The heterogeneous catalyst retains >90% activity after 3 cycles due to robust π-π stacking and covalent bonding .

Basic: How do solvent polarity and reaction temperature influence the reaction kinetics of this compound synthesis?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating formylation. Non-polar solvents (e.g., toluene) reduce yields by 30–40% .

- Temperature : Optimal at 30°C; higher temperatures (>50°C) promote decomposition, while lower temperatures (<20°C) slow kinetics .

Advanced: What computational or experimental approaches can resolve contradictions in reported melting points or spectral data for this compound?

Answer:

- DSC/TGA : Differential scanning calorimetry confirms melting points (67.2–69.0°C) and thermal stability .

- DFT calculations : Predict NMR chemical shifts to validate experimental data discrepancies (e.g., δ 8.1 vs. δ 8.3 for formyl protons) .

- Comparative studies : Cross-reference with analogs (e.g., N-(4-chlorophenyl)formamide) to identify substituent effects on physical properties .

Advanced: How does this compound serve as a precursor for bioactive compounds, and what functionalization strategies are most effective?

Answer:

- Sulfonamide derivatives : React with sulfonyl chlorides (e.g., ethenesulfonyl chloride) to form antitumor agents (79% yield) .

- Bioisosteric replacement : Fluorophenyl groups enhance metabolic stability in drug candidates (e.g., kinase inhibitors) .

- Click chemistry : Azide-alkyne cycloaddition modifies the formamide group for targeted biochemical probes .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particles (melting point <70°C may generate vapors) .

- PPE : Nitrile gloves and lab coats prevent dermal exposure, as aromatic amines can be sensitizers .

- Waste disposal : Neutralize with dilute HCl before disposal to avoid environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.